molecular formula C26H21NO3 B102981 Naphthalen-2-yl 2-benzamido-3-phenylpropanoate CAS No. 15873-25-3

Naphthalen-2-yl 2-benzamido-3-phenylpropanoate

Cat. No. B102981
CAS RN: 15873-25-3
M. Wt: 395.4 g/mol
InChI Key: NPPKNSHRAVHLHD-UHFFFAOYSA-N
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Description

Naphthalene derivatives are a significant class of compounds due to their diverse applications in organic chemistry, materials science, and pharmaceuticals. The compound "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate" is not directly mentioned in the provided papers, but several studies involve naphthalene derivatives and their chemical properties, which can be related to the analysis of the compound .

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and diverse. For instance, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) involves an electron-transfer reduction behavior, which is a unique characteristic due to the close proximity of the two triarylmethyl cations . Another study presents a cascade reaction of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of highly functionalized naphthalenones . These methods highlight the synthetic versatility of naphthalene derivatives and the potential pathways that could be explored for the synthesis of "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate".

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be quite intricate. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . This level of structural detail is crucial for understanding the chemical behavior and potential reactivity of "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate".

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. The oxidative coupling of N,N-dialkylanilines to afford benzidines using a naphthalene derivative as an oxidant is an example of the reactivity of such compounds . Additionally, the reaction mechanisms of phenylium ions with benzene have been investigated, which could provide insights into the reactivity of the benzamido and phenylpropanoate groups in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the optical properties of various 2,6-disubstituted naphthalenes have been studied, showing that the naphthyl unit can significantly increase the transition temperatures and refractive indices . Similarly, the liquid crystal and ferroelectric properties of 2,6-naphthyl benzoates have been compared to their phenyl benzoate analogues, indicating that naphthalene derivatives exhibit broader and more thermally stable liquid crystalline states . These findings are relevant for understanding the properties of "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate".

Scientific Research Applications

1. Anti-Inflammatory Applications

Naphthalen-2-yl 2-benzamido-3-phenylpropanoate derivatives have been studied for their anti-inflammatory properties. A series of N'-arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides showed significant inhibition of COX-2, an enzyme involved in inflammation, with certain compounds demonstrating more effectiveness than standard anti-inflammatory drugs like phenylbutazone (Devi, Rajitha, Swathi, Kumar, & Umamaheswari, 2020).

2. Anticancer Properties

Research into naphthalene derivatives has also revealed their potential in cancer treatment. Compounds synthesized from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid exhibited anticancer activity against breast cancer cell lines, highlighting their potential for cancer therapy applications (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

3. Antibacterial Applications

Synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, derived from naphthalen-1-amine, have been investigated as potent antibacterial agents. These compounds displayed significant antibacterial efficacy against various bacterial strains (Abbasi et al., 2015).

4. Sensing Applications

Naphthalene derivatives have also been used in sensing applications. N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrated colorimetric sensing behavior for fluoride anions, offering potential for environmental monitoring and analytical chemistry applications (Younes, Hussein, Shtaiwi, Shahrokhi, Safieh, & Zhao, 2020).

5. Photophysical Properties

Studies on naphthalene-based host materials, such as 4-naphthalen-1-yl-benzoic acid derivatives, have shown promising applications in organic electronics. These materials exhibit large Stokes shifts and effective energy transfer pathways, suggesting their use in light-emitting diodes and other electronic devices (Kim, Baek, & Kim, 2006).

6. Applications in PET Imaging

Carbon-11 labeled naphthalene-sulfonamides have been synthesized for positron emission tomography (PET) imaging, specifically for imaging of human CCR8, a chemokine receptor, demonstrating the potential of naphthalene derivatives in diagnostic imaging and medical research (Wang, Cooley, Gao, Miller, Sledge, Hutchins, & Zheng, 2008).

properties

IUPAC Name

naphthalen-2-yl 2-benzamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPKNSHRAVHLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943895
Record name N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl 2-benzamido-3-phenylpropanoate

CAS RN

2134-24-9
Record name N-Benzoyl-DL-phenylalanine β-naphthyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate
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